molecular formula C17H22N2O2S B2704872 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea CAS No. 1448074-65-4

1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea

Cat. No.: B2704872
CAS No.: 1448074-65-4
M. Wt: 318.44
InChI Key: SWPBCQADZODWAN-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-methoxy-2-(thiophen-3-yl)ethanol with a suitable reagent to form an intermediate. This could involve the use of a protecting group to ensure selective reactions.

    Urea Formation: The intermediate is then reacted with 3-phenylpropyl isocyanate under controlled conditions to form the desired urea compound. This step may require specific catalysts or solvents to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the urea moiety can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the urea moiety may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)carbamate: Similar structure but with a carbamate group instead of a urea group.

    1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)thiourea: Similar structure but with a thiourea group instead of a urea group.

Uniqueness

1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea is unique due to the combination of its functional groups and the presence of both a thiophene ring and a phenylpropyl group. This unique structure may confer specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

1-(2-methoxy-2-thiophen-3-ylethyl)-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-21-16(15-9-11-22-13-15)12-19-17(20)18-10-5-8-14-6-3-2-4-7-14/h2-4,6-7,9,11,13,16H,5,8,10,12H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPBCQADZODWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NCCCC1=CC=CC=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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